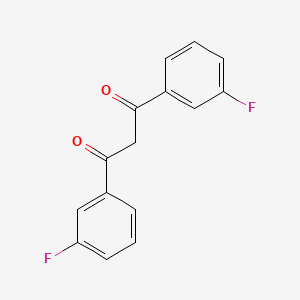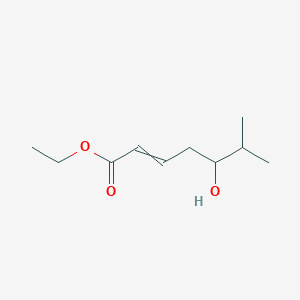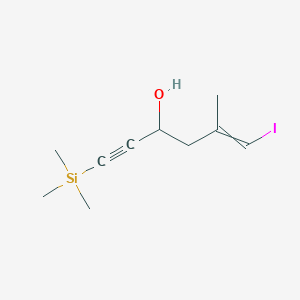
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol is a chemical compound known for its unique structure and reactivity. This compound features an iodine atom, a methyl group, and a trimethylsilyl group attached to a hex-5-en-1-yn-3-ol backbone. The presence of these functional groups makes it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne moiety. This can be achieved by reacting an appropriate alkyne precursor with a suitable base, such as sodium hydride, in an inert solvent like tetrahydrofuran (THF).
Iodination: The alkyne is then subjected to iodination using iodine and a suitable oxidizing agent, such as N-iodosuccinimide (NIS), to introduce the iodine atom.
Trimethylsilylation: The final step involves the introduction of the trimethylsilyl group. This can be accomplished by reacting the iodinated alkyne with trimethylsilyl chloride in the presence of a base, such as imidazole, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine, in an inert solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Corresponding substituted products, such as amines or thiols.
Applications De Recherche Scientifique
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol finds applications in various scientific research fields:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol involves its reactivity with various reagents and substrates. The iodine atom and trimethylsilyl group influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
6-(Trimethylsilyl)hex-5-yn-1-ol: Lacks the iodine and methyl groups.
Uniqueness
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol is unique due to the presence of the iodine atom, methyl group, and trimethylsilyl group, which confer distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
918313-69-6 |
|---|---|
Formule moléculaire |
C10H17IOSi |
Poids moléculaire |
308.23 g/mol |
Nom IUPAC |
6-iodo-5-methyl-1-trimethylsilylhex-5-en-1-yn-3-ol |
InChI |
InChI=1S/C10H17IOSi/c1-9(8-11)7-10(12)5-6-13(2,3)4/h8,10,12H,7H2,1-4H3 |
Clé InChI |
PFXVYDHBYKBYMO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CI)CC(C#C[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-](/img/structure/B12616264.png)
![5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12616266.png)
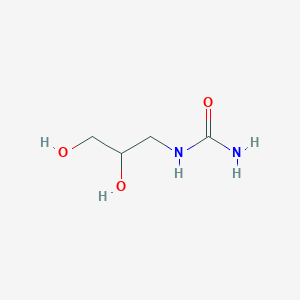
![2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole](/img/structure/B12616272.png)
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)-](/img/structure/B12616293.png)

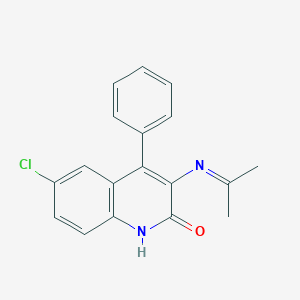
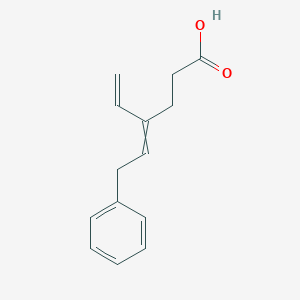
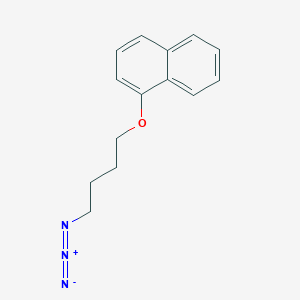
![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
![6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12616315.png)
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine](/img/structure/B12616316.png)
